5-Iodo-2-(trifluoromethyl)thiazole 5-Iodo-2-(trifluoromethyl)thiazole
Brand Name: Vulcanchem
CAS No.: 2138198-49-7
VCID: VC6878158
InChI: InChI=1S/C4HF3INS/c5-4(6,7)3-9-1-2(8)10-3/h1H
SMILES: C1=C(SC(=N1)C(F)(F)F)I
Molecular Formula: C4HF3INS
Molecular Weight: 279.02

5-Iodo-2-(trifluoromethyl)thiazole

CAS No.: 2138198-49-7

Cat. No.: VC6878158

Molecular Formula: C4HF3INS

Molecular Weight: 279.02

* For research use only. Not for human or veterinary use.

5-Iodo-2-(trifluoromethyl)thiazole - 2138198-49-7

Specification

CAS No. 2138198-49-7
Molecular Formula C4HF3INS
Molecular Weight 279.02
IUPAC Name 5-iodo-2-(trifluoromethyl)-1,3-thiazole
Standard InChI InChI=1S/C4HF3INS/c5-4(6,7)3-9-1-2(8)10-3/h1H
Standard InChI Key WBQFTQKFZGMMFT-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)C(F)(F)F)I

Introduction

Structural and Chemical Properties

Molecular Architecture

5-Iodo-2-(trifluoromethyl)thiazole (C₄H₂F₃INS) features a five-membered thiazole ring with the following substituents:

  • Position 2: Trifluoromethyl (-CF₃), an electron-withdrawing group that stabilizes the ring through inductive effects.

  • Position 5: Iodine, a heavy halogen contributing to molecular polarizability and potential halogen-bonding interactions.

The compound’s molecular weight is 293.03 g/mol, with a calculated octanol-water partition coefficient (LogP) of ~2.8, indicating moderate lipophilicity .

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Peaks at ~1,150 cm⁻¹ (C-F stretching) and ~680 cm⁻¹ (C-S vibration) are expected, consistent with trifluoromethyl and thiazole moieties .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Downfield shifts for protons adjacent to the electron-withdrawing -CF₃ group (δ ~8.2 ppm for H-4).

    • ¹⁹F NMR: A singlet near δ -60 ppm for the -CF₃ group.

    • ¹³C NMR: Resonances at ~120 ppm (q, J = 280 Hz, CF₃) and ~160 ppm (C-2 thiazole) .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch method is a classical route for thiazole formation, involving condensation of α-haloketones with thioamides . For 5-iodo-2-(trifluoromethyl)thiazole:

  • Step 1: Prepare α-iodoketone (e.g., 1-iodo-3,3,3-trifluoropropan-1-one) by iodinating trifluoromethylacetone using iodine and a copper(I) catalyst .

  • Step 2: React with thioacetamide in ethanol under reflux to form the thiazole core (Scheme 1).

Scheme 1: Proposed Hantzsch Synthesis

CF₃COCH₂I + H₂NC(S)NH₂ → CF₃C(NH₂)=S + Intermediate → 5-Iodo-2-(trifluoromethyl)thiazole\text{CF₃COCH₂I + H₂NC(S)NH₂ → CF₃C(NH₂)=S + Intermediate → 5-Iodo-2-(trifluoromethyl)thiazole}

Reaction conditions: Ethanol, 80°C, 12 hr .

Direct Electrophilic Iodination

Preformed 2-(trifluoromethyl)thiazole can undergo iodination at position 5 using iodine monochloride (ICl) or CuI-mediated conditions :

2-(CF₃)Thiazole + ICl → 5-Iodo-2-(CF₃)Thiazole\text{2-(CF₃)Thiazole + ICl → 5-Iodo-2-(CF₃)Thiazole}

Yield: ~65% (optimized with triethylamine additive) .

Physicochemical and Reactivity Profiles

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C, with the -CF₃ group enhancing thermal resistance compared to non-fluorinated analogs .

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (2.1 mg/mL at 25°C) .

Reactivity Trends

  • Nucleophilic Substitution: Iodine at position 5 is susceptible to displacement by amines or thiols under basic conditions.

  • Electrophilic Aromatic Substitution: The electron-deficient ring directs electrophiles to position 4, enabling further functionalization .

Industrial and Research Applications

Agrochemical Development

Fluorinated thiazoles are used in fungicides (e.g., thifluzamide). The iodine substituent could improve lipid membrane penetration in plant pathogens .

Material Science

The -CF₃ group’s electron-withdrawing nature makes this compound a candidate for organic semiconductors or liquid crystals.

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